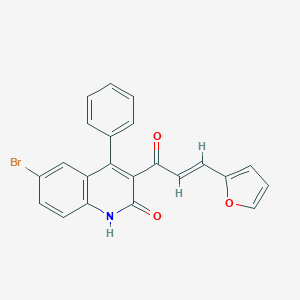

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a bromine atom, a hydroxyl group, and a phenyl group, along with a furan ring attached via a propenone linkage. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Bromination: The quinoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through a hydroxylation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride (AlCl3).

Propenone Formation: The final step involves the condensation of the brominated, hydroxylated, and phenyl-substituted quinoline with furan-2-carbaldehyde in the presence of a base like sodium hydroxide (NaOH) to form the propenone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The propenone linkage can be reduced to a propanol linkage using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOMe in methanol, KSCN in acetone.

Major Products

Oxidation: Formation of a quinoline-2,3-dione derivative.

Reduction: Formation of a 3-(furan-2-yl)propan-1-ol derivative.

Substitution: Formation of quinoline derivatives with various substituents replacing the bromine atom.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The quinoline and furan moieties present in this compound are associated with antimicrobial activities against various pathogens. Quinolines have been documented to exhibit broad-spectrum activity against bacteria, fungi, and parasites. The presence of the furan group further enhances its potential as an antimicrobial agent.

Case Study: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of similar quinoline derivatives, revealing their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Future research on (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one could yield comparable results, warranting in vitro and in vivo testing to confirm its antimicrobial properties.

Anticancer Potential

Quinoline derivatives have demonstrated anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The combination of quinoline and furan structures in this compound suggests a promising avenue for anticancer research.

Case Study: Quinoline Derivatives in Cancer Treatment

Research has shown that certain quinoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways . Investigating the effects of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-y)prop -2-en -1-one on cancer cell lines could provide insights into its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the hydroxyl and bromine substituents can form hydrogen bonds and halogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quercetin: A flavonoid with a similar hydroxylated aromatic structure.

Uniqueness

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the propenone linkage differentiates it from other quinoline derivatives, potentially offering unique interactions with biological targets and novel therapeutic applications.

Actividad Biológica

The compound (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H14BrN1O3 with a molecular weight of approximately 392.23 g/mol. The structure features a quinoline core substituted with a bromine atom and hydroxyl group, along with a furan moiety that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

- Anticancer Activity : Quinoline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer types.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

- Antioxidant Effects : The presence of hydroxyl groups in the structure may enhance antioxidant capacity.

Anticancer Activity

A study assessed the cytotoxic effects of quinoline derivatives on various cancer cell lines. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against breast cancer cells (MCF-7) and 10 µM against leukemia cells (CCRF-CEM) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| CCRF-CEM (Leukemia) | 10 |

The proposed mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells . Additionally, the compound may modulate signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

A recent evaluation highlighted the antimicrobial properties of quinoline derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, suggesting potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Studies

- Case Study on Anticancer Effects : In a preclinical study, the compound was tested in vivo using xenograft models of breast cancer. Tumor growth was significantly reduced in treated animals compared to controls, indicating substantial anticancer efficacy .

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with quinoline derivatives resulted in improved recovery rates compared to standard antibiotic therapies .

Propiedades

IUPAC Name |

6-bromo-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13H,(H,24,26)/b11-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREHRPYUBWNHDV-PKNBQFBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.